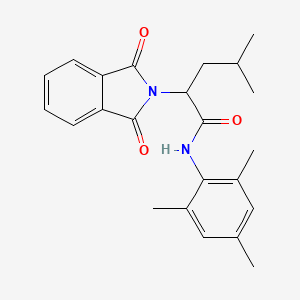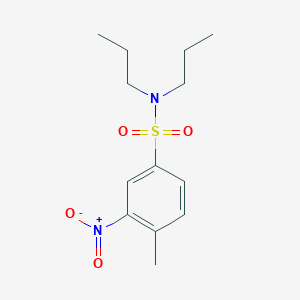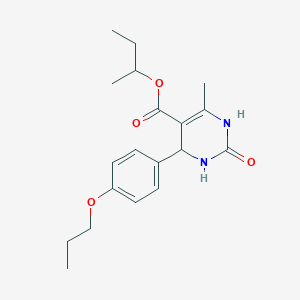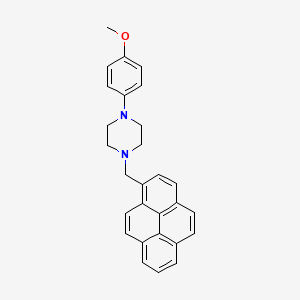
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is responsible for the regulation of the tumor suppressor protein p53, which is often mutated or dysregulated in cancer cells. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent. In
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide works by binding to the MDM2 protein, preventing it from interacting with p53. This leads to the accumulation of p53 in the cell, which can induce cell death or cell cycle arrest. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been shown to be highly selective for the p53-MDM2 interaction, with minimal off-target effects.
Biochemical and physiological effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce tumor growth in preclinical studies. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been tested in animal models and has shown promising results in reducing tumor growth and increasing survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide is its high selectivity for the p53-MDM2 interaction, which reduces off-target effects. Another advantage is its potential as a cancer therapeutic agent, as it has shown promising results in preclinical studies. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities. Another limitation is the lack of clinical data, as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide is still in the preclinical stage of development.
Direcciones Futuras
There are several future directions for the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide. One direction is the optimization of its synthesis method to increase yield and reduce complexity. Another direction is the testing of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide in clinical trials to determine its safety and efficacy in humans. Additionally, the combination of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide with other cancer therapies, such as chemotherapy or radiation therapy, could enhance its effectiveness. Finally, the identification of biomarkers that can predict response to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide could help to personalize cancer treatment.
Métodos De Síntesis
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpentanoic acid, followed by the reaction of the resulting compound with mesityl chloride. The final step involves the reaction of the mesityl compound with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The resulting compound is purified using column chromatography to obtain 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of the p53 protein. This activation can induce apoptosis, cell cycle arrest, and senescence in cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been tested in various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inducing cell death and reducing tumor growth.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-13(2)10-19(21(26)24-20-15(4)11-14(3)12-16(20)5)25-22(27)17-8-6-7-9-18(17)23(25)28/h6-9,11-13,19H,10H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVGFGAGRIIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)

![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)
![3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
![2-{[(4-ethoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5196467.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)
![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)